molecular formula C18H20N2O5S B3202589 N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 1021210-92-3

N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B3202589
CAS No.: 1021210-92-3
M. Wt: 376.4 g/mol
InChI Key: WRPXBFSFTXRFHB-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indoline moiety, an acetyl group, and a sulfonamide linkage, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. The indoline can be acetylated using acetic anhydride in the presence of a base such as pyridine. The resulting acetylindoline is then subjected to sulfonation using a sulfonyl chloride derivative, such as 2,5-dimethoxybenzenesulfonyl chloride, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide exerts its effects is primarily through the inhibition of Heat Shock Transcription Factor 1 (HSF1) activity . This compound binds to HSF1, preventing its activation and subsequent transcription of heat shock proteins. This inhibition can disrupt cellular stress responses, making it a potential candidate for therapeutic applications in diseases where HSF1 is implicated.

Comparison with Similar Compounds

Similar Compounds

    N-(1-acetylindolin-6-yl)-benzenesulfonamide: Lacks the methoxy groups on the benzene ring.

    N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group.

Uniqueness

N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy groups on the benzene ring and the sulfonamide linkage, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-12(21)20-9-8-13-4-5-14(10-16(13)20)19-26(22,23)18-11-15(24-2)6-7-17(18)25-3/h4-7,10-11,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPXBFSFTXRFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide
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N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide
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N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide
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N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide
Reactant of Route 5
N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide
Reactant of Route 6
N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide

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